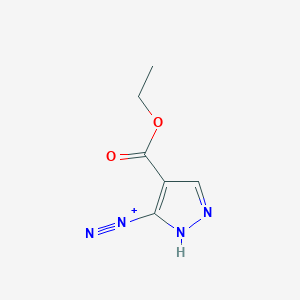
4-ethoxycarbonyl-1H-pyrazole-5-diazonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxycarbonyl-1H-pyrazole-5-diazonium is a diazonium compound derived from pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxycarbonyl-1H-pyrazole-5-diazonium typically involves the diazotization of 4-ethoxycarbonyl-3-methyl-1H-pyrazole. This process is carried out by treating the pyrazole derivative with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures . The reaction conditions must be carefully controlled to ensure the stability of the diazonium compound, as it can decompose at higher temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of diazonium salt production apply. These include maintaining low temperatures and using stabilizing agents to prevent decomposition. The compound can be produced in batch processes, with careful monitoring of reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxycarbonyl-1H-pyrazole-5-diazonium undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Often performed in alkaline conditions with phenols or aromatic amines.
Reduction Reactions: Sodium sulfite or other reducing agents are commonly used.
Major Products Formed
Substitution Reactions: Halogenated pyrazoles, hydroxypyrazoles, and cyanopyrazoles.
Coupling Reactions: Azo compounds with various substituents.
Reduction Reactions: Hydrazine derivatives.
Scientific Research Applications
4-Ethoxycarbonyl-1H-pyrazole-5-diazonium has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to form bioactive derivatives.
Industry: Utilized in the production of dyes and pigments through azo coupling reactions.
Mechanism of Action
The mechanism of action of 4-ethoxycarbonyl-1H-pyrazole-5-diazonium involves its ability to form reactive intermediates, such as free radicals and electrophiles, which can interact with various molecular targets. The diazonium group is highly reactive and can undergo substitution or coupling reactions, leading to the formation of new compounds with different biological activities . The specific molecular targets and pathways involved depend on the nature of the substituents and the type of reaction it undergoes.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxycarbonyl-1-phenyl-1H-pyrazole-5-diazonium
- 3-Methyl-1H-pyrazole-5-diazonium
- 4-Carboxy-1H-pyrazole-5-diazonium
Uniqueness
4-Ethoxycarbonyl-1H-pyrazole-5-diazonium is unique due to its ethoxycarbonyl group, which imparts specific chemical properties and reactivity. This functional group enhances its solubility in organic solvents and its ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
73981-24-5 |
|---|---|
Molecular Formula |
C6H7N4O2+ |
Molecular Weight |
167.15 g/mol |
IUPAC Name |
4-ethoxycarbonyl-1H-pyrazole-5-diazonium |
InChI |
InChI=1S/C6H6N4O2/c1-2-12-6(11)4-3-8-10-5(4)9-7/h3H,2H2,1H3/p+1 |
InChI Key |
WOHJVWMEKKUYHC-UHFFFAOYSA-O |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



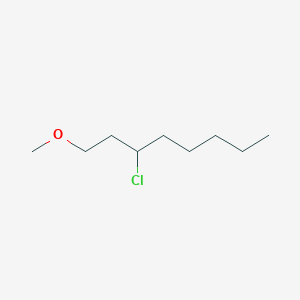
![3-Hydroxytetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-2-carboxylic acid](/img/structure/B14461153.png)

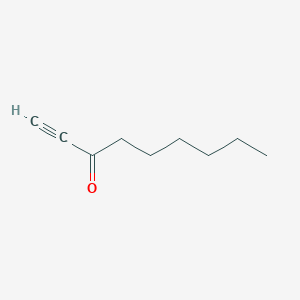


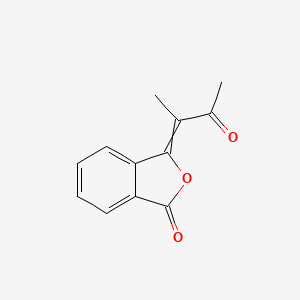
![Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][4-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]phenoxy]methyl-, monosodium salt](/img/structure/B14461182.png)
![Chloro-[chloromercurio(cyclohexylidene)methyl]mercury](/img/structure/B14461192.png)


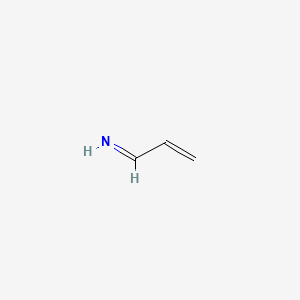
![2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one](/img/structure/B14461213.png)
